![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid - 1039859-73-8](/images/structure/BT-3176482.png) 
                            This compound can be classified as:
The synthesis of 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid typically involves several steps, including the formation of intermediates and subsequent reactions.
The conditions for the oxidation step are critical, with parameters such as temperature, reaction time, and pH playing significant roles in the yield and purity of the final product .
The molecular structure of 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid can be described as follows:
Crystallographic studies may reveal specific geometric parameters such as bond lengths and angles, which are crucial for understanding reactivity and interaction with biological targets .
5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid can participate in various chemical reactions:
These reactions are influenced by the electronic effects of the trifluoromethoxy group, which can stabilize certain intermediates or transition states .
The mechanism of action for 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid involves its interaction with specific biological targets. Research indicates that compounds in this class may exhibit:
Further studies are necessary to elucidate the precise molecular interactions and pathways involved .
The melting point, boiling point, and other thermal properties would need to be determined experimentally for comprehensive characterization .
5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid has potential applications in:
The compound adopts a planar conformation with a dihedral angle of 38.5° between the thiophene ring and the phenyl ring, as determined by computational modeling (DFT calculations). This partial conjugation facilitates electron delocalization across the molecular framework. Key structural attributes include:
The SMILES notation is C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)OC(F)(F)F, while the InChIKey is SBZXAJFNJZPCHU-UHFFFAOYSA-N, providing unique identifiers for database retrieval  [3].  
This compound exists as a white crystalline solid with a melting point range of 178–181°C. Its logP value (XLogP3) of 4.3 indicates high lipophilicity, primarily due to the -OCF3 group . Spectral characteristics include:
Table 1: Key Structural and Computational Properties
| Property | Value/Description | Method | 
|---|---|---|
| Molecular Weight | 288.24 g/mol | Calculated | 
| Hydrogen Bond Donors | 1 (COOH) | InChI analysis | 
| Hydrogen Bond Acceptors | 7 (O,S in COOH, thiophene, -OCF3) | InChI analysis | 
| Dihedral Angle (Thiophene-Phenyl) | 38.5° | DFT Calculation | 
| Predicted CCS (Ų) [M−H]⁻ | 159.6 | ESI-MS | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1